2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a piperidine sulfonyl group and a tetrahydrophthalazinone core
Preparation Methods
The synthesis of 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves a multi-step process. The synthetic route often starts with the preparation of the piperidine sulfonyl intermediate, followed by its coupling with the tetrahydrophthalazinone core. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine sulfonyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including its role as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways
Industry: The compound is used in the development of new materials and as a building block for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine sulfonyl group is known to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other piperidine sulfonyl derivatives and tetrahydrophthalazinone analogs. Compared to these compounds, 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Some similar compounds include:
- 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- 4-(piperidin-1-yl)pyridine derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H31N3O3S |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-ethyl-4-(4-ethyl-3-piperidin-1-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C23H31N3O3S/c1-3-17-12-13-18(16-21(17)30(28,29)25-14-8-5-9-15-25)22-19-10-6-7-11-20(19)23(27)26(4-2)24-22/h12-13,16H,3-11,14-15H2,1-2H3 |
InChI Key |
UJUMBLBMVWENAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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